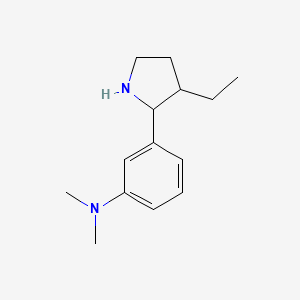
2,2'-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound that belongs to the class of boronic esters It is characterized by the presence of two boronic ester groups attached to a benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of benzofuran derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a benzofuran derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various molecular targets. The boronic ester groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the development of sensors and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A similar compound used in the synthesis of organic semiconductors.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with applications in organic synthesis.
Uniqueness
2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its benzofuran core, which imparts specific electronic and structural properties. This makes it particularly suitable for applications in materials science and pharmaceuticals, where stability and reactivity are crucial .
Propiedades
Número CAS |
919119-75-8 |
|---|---|
Fórmula molecular |
C20H28B2O5 |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-6-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H28B2O5/c1-17(2)18(3,4)25-21(24-17)14-10-9-13-11-16(23-15(13)12-14)22-26-19(5,6)20(7,8)27-22/h9-12H,1-8H3 |
Clave InChI |
WDQRYLSPTOCZEZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(O3)B4OC(C(O4)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


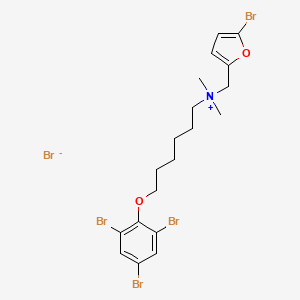

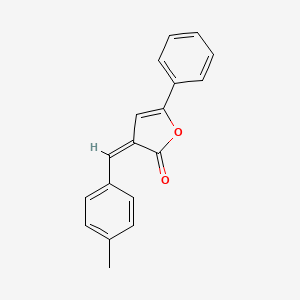

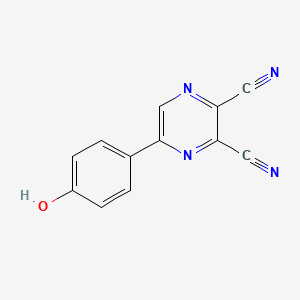


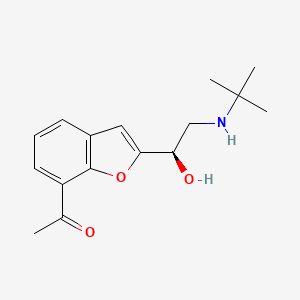
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
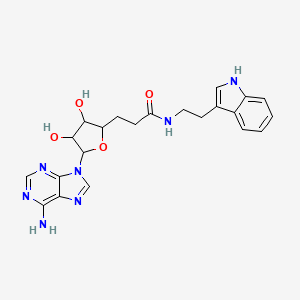
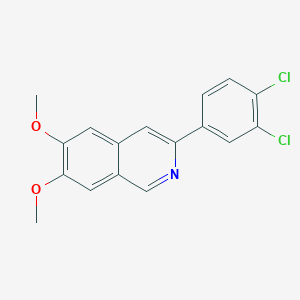

![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
